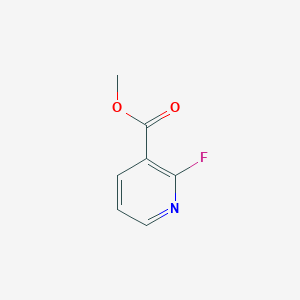

Methyl 2-fluoronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51593. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNHJXKXBSOLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287570 | |

| Record name | methyl 2-fluoronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-26-4 | |

| Record name | 446-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-fluoronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Nicotinates in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-fluoronicotinate

This compound is a crucial heterocyclic building block in the landscape of contemporary medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the pyridine ring, particularly at the 2-position, profoundly alters the molecule's physicochemical properties. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic profile of a drug candidate. Consequently, this compound and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents, cardiovascular drugs, and agrochemicals.[1][2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the prevalent synthetic methodologies for preparing this compound. It delves into the underlying chemical principles, offers detailed experimental protocols, and outlines a systematic approach to the structural characterization of the final product, ensuring both scientific rigor and practical applicability.

Part 1: Synthetic Pathways to this compound

The synthesis of this compound can be approached via several strategic routes. The choice of a particular pathway is often dictated by the availability and cost of starting materials, desired scale of the reaction, and safety considerations. Here, we detail two of the most reliable and commonly employed synthetic strategies.

Strategy A: Halogen Exchange from a 2-Chloro Precursor

This is arguably the most common and cost-effective approach, leveraging the widespread availability of 2-chloronicotinic acid. The strategy involves an initial esterification followed by a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.

The initial step is the conversion of 2-chloronicotinic acid to its corresponding methyl ester, methyl 2-chloronicotinate. While various esterification methods exist, a standard and effective approach involves the use of diazomethane.[3] However, due to the hazardous nature of diazomethane, safer alternatives like Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) or using thionyl chloride (SOCl₂) to form the acyl chloride followed by quenching with methanol are often preferred in a laboratory setting.

Experimental Protocol: Synthesis of Methyl 2-chloronicotinate

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1 equivalent).

-

Reagents: Add an excess of methanol (e.g., 10-20 equivalents) to act as both solvent and reagent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude methyl 2-chloronicotinate, which can be used in the next step with or without further purification.

The core of this strategy is the substitution of the chlorine atom with fluorine. This is typically achieved using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction often requires high temperatures and sometimes the aid of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride salt.

Causality in Experimental Design: The choice of a polar aprotic solvent is critical as it solvates the cation (K⁺ or Cs⁺) effectively, leaving the fluoride anion more "naked" and thus more nucleophilic. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position activates the 2-position towards nucleophilic attack, facilitating the SNAr mechanism.

Experimental Protocol: Synthesis of this compound

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (2-3 equivalents) and a polar aprotic solvent like DMF.

-

Reagents: Add methyl 2-chloronicotinate (1 equivalent) to the suspension.

-

Reaction: Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Caption: Halogen exchange route to this compound.

Strategy B: Direct Esterification of 2-Fluoronicotinic Acid

An alternative and more direct route involves the esterification of commercially available 2-fluoronicotinic acid. This pathway is simpler as it avoids the handling of chlorinated intermediates and the often harsh conditions of the Halex reaction.

Experimental Protocol: Fischer Esterification of 2-Fluoronicotinic Acid

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoronicotinic acid (1 equivalent) in methanol (10-20 equivalents).[4]

-

Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reaction: Heat the solution to reflux for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield this compound, which is often of high purity. Further purification can be done by chromatography if necessary.

Caption: Direct esterification route to this compound.

Part 2: Comprehensive Characterization

Rigorous structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques is employed to provide an unambiguous characterization of the synthesized this compound.

Overall Workflow: From Synthesis to Analysis

The journey from starting materials to a fully characterized final product follows a logical and systematic workflow. This ensures the identity and purity of the compound are validated at each critical stage.

Caption: Integrated workflow for synthesis and characterization.

Spectroscopic Data Summary

The following table summarizes the key physical and spectroscopic properties of this compound.[5][6]

| Property | Value |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Appearance | Liquid |

| ¹H NMR (CDCl₃) | See detailed analysis below. |

| ¹³C NMR (CDCl₃) | See detailed analysis below. |

| Mass Spec (EI) | M⁺ peak at m/z = 155 |

| IR (liquid film) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch) |

Detailed Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the expected signals are:

-

A singlet for the methyl protons (-OCH₃) typically appearing around δ 3.9-4.0 ppm.

-

Three distinct signals for the aromatic protons on the pyridine ring. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield, followed by the proton at position 4, and then the proton at position 5. The coupling between these protons and with the fluorine atom will result in complex splitting patterns (e.g., doublet of doublets).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

A signal for the methyl carbon (-OCH₃) around δ 52-53 ppm.

-

A signal for the carbonyl carbon (C=O) of the ester group, typically downfield around δ 163-165 ppm.

-

Five distinct signals for the carbons of the pyridine ring. The carbon directly attached to the fluorine (C2) will show a large coupling constant (¹JCF) and will be significantly downfield.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) should be observed at a mass-to-charge ratio (m/z) of 155, corresponding to the molecular weight of the compound.[5]

-

Common fragmentation patterns may include the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

A strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group.

-

Strong bands in the region of 1300-1200 cm⁻¹ correspond to the C-O stretching of the ester.

-

A band corresponding to the C-F stretch is also expected, though its position can vary.

-

By combining these analytical techniques, a researcher can confidently confirm the successful synthesis and purity of this compound, ensuring its suitability for subsequent applications in the drug development pipeline.

References

-

Eureka | Patsnap: Preparation of 2-Cl-5-F-nicotinate and nicotonic acid . Available at: [Link]

- Google Patents: US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

PubMed: One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 . Available at: [Link]

-

Atlantis Press: Synthesis of 2-Chloronicotinic Acid Derivatives . Available at: [Link]

-

Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) . Available at: [Link]

-

PubChem - NIH: this compound | C7H6FNO2 | CID 242724 . Available at: [Link]

-

PrepChem.com: Synthesis of methyl 2-chloronicotinate . Available at: [Link]

-

Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202) . Available at: [Link]

- Google Patents: CN115433122A - Preparation method of 6-fluoronicotinic acid.

- Google Patents: CN112824387A - 2-methyl nicotinate and preparation method and application thereof.

-

PubChem: Methyl 2,6-dichloro-5-fluoronicotinate | C7H4Cl2FNO2 | CID 2775354 . Available at: [Link]

-

NC State University Libraries: 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry . Available at: [Link]

-

ResearchGate: (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives . Available at: [Link]

-

ResearchGate: Spectroscopic data (in cm -1 ) for the copper(II) 2-methylthionicotinate adducts with furopyridines L . Available at: [Link]

-

CORE: Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide u . Available at: [Link]

-

PubChem - NIH: Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931 . Available at: [Link]

-

ACS Omega: [18F]Fluoronicotinic-Acid-Conjugated Folate as a Novel Candidate Positron Emission Tomography Tracer for Inflammation . Available at: [Link]

-

PubChem - NIH: 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 . Available at: [Link]

-

YouTube: Mass Spectrometry . Available at: [Link]

-

YouTube: Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns . Available at: [Link]

-

PMC: Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes . Available at: [Link]

-

MSU chemistry: Mass Spectrometry . Available at: [Link]

Sources

- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 2-fluoronicotinate, a fluorinated derivative of the nicotinic acid family, has emerged as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. The strategic incorporation of a fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties, significantly influencing its reactivity and the biological activity of its downstream derivatives. This guide, intended for the discerning researcher, offers a comprehensive exploration of the physicochemical properties of this compound, providing the foundational knowledge necessary for its effective utilization in synthesis and drug discovery endeavors.

Section 1: Core Molecular Attributes and Physical Characteristics

This compound (CAS No. 446-26-4) is a pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1] At room temperature, it exists as a liquid.[2] The presence of the electron-withdrawing fluorine atom and the methyl ester group significantly influences the electron density distribution within the pyridine ring, a key determinant of its reactivity.

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | PubChem[1] |

| Molecular Weight | 155.13 g/mol | PubChem[1] |

| CAS Number | 446-26-4 | CymitQuimica[2] |

| IUPAC Name | methyl 2-fluoropyridine-3-carboxylate | PubChem[1] |

| SMILES | COC(=O)C1=C(N=CC=C1)F | PubChem[1] |

| InChI | InChI=1S/C7H6FNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | PubChem[1] |

Section 2: Spectroscopic Profile

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring and quality control. Below is a detailed analysis of its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The protons on the pyridine ring will show characteristic coupling patterns and their chemical shifts will be influenced by the electron-withdrawing effects of both the fluorine and the ester groups.

¹³C NMR: The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of its functional groups. Key expected absorptions include:

-

C=O Stretch: A strong band around 1720-1740 cm⁻¹ corresponding to the carbonyl group of the methyl ester.

-

C-F Stretch: A strong absorption in the region of 1200-1300 cm⁻¹ due to the carbon-fluorine bond.

-

Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-O Stretch: Bands associated with the ester C-O bonds will be present in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 155. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 124, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 96.

Section 3: Physicochemical Properties and Reactivity

Boiling Point

Solubility

The solubility of this compound is a critical parameter for its use in various reaction conditions. Based on the "like dissolves like" principle, it is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[5] Its solubility in water is likely to be limited due to the presence of the aromatic ring and the methyl ester group, although the polar fluorine and nitrogen atoms may impart some degree of water solubility. For comparison, methyl nicotinate has a reported water solubility of 47600 mg/L at 20 °C.[3]

pKa

The pKa of the pyridinium ion of this compound is a measure of the basicity of the nitrogen atom in the pyridine ring. The presence of the electron-withdrawing fluorine atom at the 2-position is expected to significantly decrease the basicity of the nitrogen atom compared to pyridine itself, resulting in a lower pKa value.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The 2-fluoro substituent on the pyridine ring renders this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom, coupled with the activating effect of the pyridine nitrogen, facilitates the attack of nucleophiles at the C-2 position. This makes this compound a versatile building block for the introduction of a wide range of functional groups, including amines, alcohols, and thiols. This reactivity is a cornerstone of its utility in the synthesis of complex pharmaceutical and agrochemical targets.

Section 4: Synthesis and Stability

Synthetic Pathways

A common synthetic route to this compound involves the esterification of 2-fluoronicotinic acid. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

References

An In-depth Technical Guide to Methyl 2-fluoronicotinate: A Key Building Block for Modern Drug Discovery

For Immediate Release

Authored by a Senior Application Scientist

This technical guide provides an in-depth overview of Methyl 2-fluoronicotinate, a versatile fluorinated building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document will delve into its core chemical properties, synthesis, reactivity, and its strategic application in medicinal chemistry, supported by field-proven insights and detailed protocols.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative incorporating a fluorine atom at the 2-position and a methyl ester at the 3-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 155.13 g/mol | [1][5] |

| Appearance | Liquid | |

| Purity | Typically ≥97% | |

| Storage | Inert atmosphere, room temperature | [1] |

| SMILES | COC(=O)C1=C(N=CC=C1)F | [1][4] |

| InChIKey | PJNHJXKXBSOLBH-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be achieved through several strategic pathways, primarily revolving around the esterification of 2-fluoronicotinic acid or the fluorination of a suitable precursor. A common and industrially scalable approach involves the esterification of 2-fluoronicotinic acid.

Fischer Esterification of 2-Fluoronicotinic Acid

This classic method involves the reaction of 2-fluoronicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Caption: Fischer Esterification of 2-Fluoronicotinic Acid.

The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule and the formation of the methyl ester. The regeneration of the acid catalyst completes the catalytic cycle.

Chemical Reactivity and Strategic Applications in Drug Development

The fluorine atom at the 2-position of the pyridine ring significantly influences the reactivity of this compound, making it an attractive substrate for various cross-coupling reactions. The electron-withdrawing nature of fluorine enhances the electrophilicity of the C2 carbon, facilitating nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, the C-F bond can be activated by transition metal catalysts, enabling its participation in powerful bond-forming reactions like the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[6][7] The presence of the fluorine atom in this compound allows it to act as an electrophilic coupling partner in this reaction, providing access to a diverse range of 2-aryl-nicotinic acid derivatives. These scaffolds are prevalent in numerous biologically active molecules.

Caption: Suzuki-Miyaura cross-coupling with this compound.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the activated organoboron species is transferred to the palladium center, displacing the fluoride. This step is facilitated by the presence of a base.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The ability to introduce a wide variety of aryl and heteroaryl groups at the 2-position of the nicotinic acid scaffold through this robust reaction is of immense value in drug discovery for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Fluoronicotinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoronicotinic acid (10.0 g, 70.9 mmol).

-

Add anhydrous methanol (150 mL) to the flask and stir to dissolve the solid.

-

Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into drug candidates can profoundly and often beneficially modulate their physicochemical and pharmacokinetic properties.[5] The presence of the fluorine atom in this compound imparts several desirable characteristics to the molecules derived from it:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. This can influence the drug's solubility, receptor binding, and cell permeability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially increasing the binding affinity and potency of the drug.

-

Improved Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The strategic incorporation of fluorine-containing building blocks like this compound is a widely employed strategy in modern medicinal chemistry to optimize the "drug-like" properties of lead compounds.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel and complex molecules, particularly within the pharmaceutical industry. Its unique combination of a reactive fluorine atom and a modifiable ester group on a pyridine scaffold provides medicinal chemists with a powerful tool for lead optimization and the development of next-generation therapeutics. The synthetic accessibility and predictable reactivity of this compound, especially in robust cross-coupling reactions, ensure its continued importance in the pursuit of innovative drug discovery.

References

-

PubChem. This compound (C7H6FNO2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 242724, this compound. [Link]

-

Aribo Biotechnology. CAS: 446-26-4 Name: this compound. [Link]

-

PrepChem.com. Synthesis of methyl 2-chloronicotinate. [Link]

-

Organic Syntheses. Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate (4). [Link]

-

ACS Medicinal Chemistry Letters. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

YouTube. Suzuki cross-coupling reaction. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. METHYL2-CHLORO-5-FLUORONICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-fluoronicotinate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-fluoronicotinate, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the intricate details of NMR spectra is paramount for structural elucidation and quality control. This document delves into the theoretical underpinnings of how the electronic environment of the fluorinated pyridine ring influences NMR parameters. We will explore predicted chemical shifts (δ) and coupling constants (J), offering a detailed interpretation of the spectral data. Furthermore, this guide presents a robust, field-proven protocol for the acquisition and processing of NMR data for this class of compounds, ensuring reproducibility and accuracy in your experimental work.

Introduction: The Structural Significance of this compound

This compound (C₇H₆FNO₂) is a substituted pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of a fluorine atom at the 2-position and a methyl ester at the 3-position of the pyridine ring creates a unique electronic and steric environment, which imparts specific properties to the molecules synthesized from it.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For fluorinated compounds like this compound, ¹⁹F NMR can also be a powerful tool, though this guide will focus on the ubiquitous ¹H and ¹³C spectra.

This guide aims to provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound. We will dissect the influence of the fluorine and methyl ester substituents on the pyridine ring's spectral features, present predicted data based on established principles, and provide a practical workflow for obtaining high-quality NMR spectra.

Foundational Principles: NMR Spectroscopy of Fluoropyridines

The interpretation of the NMR spectra of this compound necessitates an understanding of the fundamental principles governing the influence of substituents on aromatic systems, particularly the potent effects of fluorine.

The Inductive and Mesomeric Effects of Substituents:

-

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, fluorine exhibits a weak electron-donating mesomeric effect (+M) due to its lone pairs of electrons, which can influence the electron density at the ortho and para positions.

-

Methyl Ester (-COOCH₃): This group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This leads to a general deshielding of the protons and carbons on the pyridine ring.

Spin-Spin Coupling with Fluorine (¹⁹F):

A key feature in the NMR spectra of organofluorine compounds is the presence of spin-spin coupling between the ¹⁹F nucleus (spin I = ½, 100% natural abundance) and nearby ¹H and ¹³C nuclei. This coupling provides invaluable structural information.

-

¹H-¹⁹F Coupling: This coupling is observed over two to five bonds and follows Karplus-like relationships, where the magnitude of the coupling constant (J) depends on the dihedral angle between the coupled nuclei.

-

¹³C-¹⁹F Coupling: This coupling is typically observed over one to four bonds, with one-bond couplings (¹JCF) being very large (200-300 Hz).

Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above and data from related fluoropyridine structures, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like CDCl₃.

Caption: Predicted ¹H NMR spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | 8.2 - 8.4 | ddd | ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 2.0, ⁴J(H4-F) ≈ 1.0 |

| H-5 | 7.4 - 7.6 | ddd | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 5.0, ⁵J(H5-F) ≈ 0.5 |

| H-6 | 8.5 - 8.7 | ddd | ³J(H6-H5) ≈ 5.0, ⁴J(H6-H4) ≈ 2.0, ³J(H6-F) ≈ 4.0 |

| -OCH₃ | 3.9 - 4.1 | s |

Analysis of the Predicted ¹H NMR Spectrum:

-

H-6: This proton is expected to be the most downfield-shifted aromatic proton due to its position ortho to the electronegative nitrogen atom and the deshielding effect of the nearby fluorine. It will appear as a doublet of doublet of doublets due to coupling with H-5, H-4, and the fluorine at position 2.

-

H-4: This proton is para to the nitrogen and is deshielded by the adjacent electron-withdrawing methyl ester group. It will also appear as a complex multiplet due to couplings with H-5, H-6, and a small coupling to the fluorine.

-

H-5: This proton is expected to be the most upfield-shifted of the aromatic protons. It will be a doublet of doublet of doublets due to couplings with H-4, H-6, and a very small long-range coupling to the fluorine.

-

-OCH₃: The methyl protons of the ester group will appear as a sharp singlet in the typical region for such functional groups.

Caption: Key through-bond J-couplings in this compound.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide complementary information, with the carbon chemical shifts being highly sensitive to the electronic environment and showing characteristic couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | d | ¹J(C2-F) ≈ 240-260 |

| C-3 | 120 - 125 | d | ²J(C3-F) ≈ 15-25 |

| C-4 | 140 - 145 | d | ³J(C4-F) ≈ 3-8 |

| C-5 | 125 - 130 | s | |

| C-6 | 150 - 155 | d | ²J(C6-F) ≈ 10-20 |

| -C=O | 163 - 167 | d | ³J(C=O-F) ≈ 2-5 |

| -OCH₃ | 52 - 55 | s |

Analysis of the Predicted ¹³C NMR Spectrum:

-

C-2: This carbon, directly bonded to the fluorine, will exhibit a large one-bond C-F coupling constant (¹JCF) and will appear as a doublet. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.

-

C-3 and C-6: These carbons, being ortho to the fluorine, will show smaller two-bond C-F couplings (²JCF) and will also appear as doublets.

-

C-4 and C=O: These carbons will exhibit even smaller three-bond C-F couplings (³JCF), which may or may not be resolved depending on the spectrometer's resolution.

-

C-5: This carbon is not expected to show significant coupling to the fluorine atom and will likely appear as a singlet.

-

-OCH₃: The methyl carbon will appear as a singlet in the expected upfield region.

Experimental Protocol for High-Quality NMR Data Acquisition

To obtain reliable and high-resolution NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C).

-

Thoroughly mix the sample until it is completely dissolved.

2. ¹H NMR Experiment Setup:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 12-15 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds.

-

3. ¹³C NMR Experiment Setup:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Set a wider spectral width, typically around 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

-

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

A Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoronicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-fluoronicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. As a key building block, its structural integrity and purity are paramount. This guide provides an in-depth technical overview of the essential spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used for the comprehensive characterization of this compound.

Here, we move beyond mere data reporting. We delve into the causality behind experimental choices, the interpretation of the resulting data, and the self-validating nature of a multi-technique analytical approach. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to verify the structure and identity of this compound (CAS: 446-26-4).[1][2][3]

Compound Profile: this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1] |

| Monoisotopic Mass | 155.03825660 Da | [1] |

| Appearance | Liquid |[2] |

Part 1: Molecular Vibrational Analysis via Infrared (IR) Spectroscopy

The Principle: Probing Molecular Bonds

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An IR spectrum is a plot of this absorption versus wavenumber (cm⁻¹), creating a unique "molecular fingerprint." For a molecule like this compound, IR spectroscopy allows us to confirm the presence of its key architectural features: the aromatic ring, the ester group, and the carbon-fluorine bond.

Experimental Protocol: Fourier Transform IR (FT-IR) using Attenuated Total Reflectance (ATR)

For a liquid sample such as this compound, the ATR-FTIR method is exceptionally efficient.[2] It requires no sample preparation and provides high-quality data from a single drop of the analyte.

Methodology Rationale: The choice of ATR is deliberate. Unlike traditional transmission methods that require preparing KBr pellets or liquid cells, ATR is rapid, reduces the chance of atmospheric contamination (e.g., water vapor, CO₂), and ensures excellent sample-to-crystal contact for reproducible results.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Before introducing the sample, take a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which will be digitally subtracted from the sample spectrum.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring optimal contact between the liquid and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically performs the Fourier transform and subtracts the background spectrum to generate the final IR spectrum of the sample.

-

Post-Measurement Cleaning: Clean the ATR crystal and anvil thoroughly to prevent cross-contamination.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Spectral Interpretation: Decoding the Fingerprint

The IR spectrum of this compound can be logically dissected into several key regions. The combination of absorptions is what provides a high-confidence structural confirmation.

Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Origin | Significance & Rationale |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | The presence of peaks above 3000 cm⁻¹ is a strong indicator of sp²-hybridized C-H bonds, confirming the aromatic system.[4][5][6] |

| 2990 - 2850 | C-H Stretch | Aliphatic (Methyl Ester) | Peaks below 3000 cm⁻¹ correspond to sp³-hybridized C-H bonds from the methyl group.[4][6] |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | This is typically the strongest and sharpest peak in the spectrum. Its position is characteristic of an ester conjugated with an aromatic ring.[7][8][9] |

| 1600 - 1450 | C=C / C=N Stretch | Aromatic (Pyridine Ring) | Multiple sharp bands in this region are characteristic of aromatic ring skeletal vibrations.[5][10] |

| 1300 - 1250 | C-C-O Stretch | Aromatic Ester | An intense band corresponding to the stretching of the bond between the aromatic ring and the ester oxygen.[7][11] |

| 1130 - 1100 | O-C-C Stretch | Aromatic Ester | A second intense band from the ester linkage, specifically from the O-CH₃ portion. The presence of these two C-O bands along with the C=O stretch is a classic pattern for esters.[7][11] |

| 1300 - 1000 | C-F Stretch | Fluoro-Aromatic | The C-F stretch gives rise to a strong, sharp absorption in the fingerprint region. Its exact position can be influenced by coupling with other vibrations. |

| 900 - 675 | C-H Bend (oop) | Aromatic (Pyridine Ring) | The pattern of out-of-plane (oop) bending can provide information about the substitution pattern on the aromatic ring.[5] |

Self-Validating System: The trustworthiness of the IR analysis comes from the convergence of evidence. We don't rely on a single peak. Instead, we expect to see the simultaneous presence of aromatic C-H stretches, aliphatic C-H stretches, the characteristic strong carbonyl peak of a conjugated ester, and the two distinct C-O ester stretches. The absence of other significant peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) further validates the purity of the structure.

Part 2: Molecular Weight and Fragmentation Analysis via Mass Spectrometry (MS)

The Principle: Weighing Molecules and Their Pieces

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves vaporizing a sample, ionizing the resulting gaseous molecules (typically creating a radical cation, M•+), and then separating these ions based on their m/z. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, causing the molecular ion to fragment in predictable ways. This fragmentation pattern provides a detailed structural roadmap of the original molecule.[12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For a volatile organic compound like this compound, GC-MS is the ideal platform. The gas chromatograph separates the sample from any potential impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a pure compound.

Methodology Rationale: The coupling of GC to MS provides two orthogonal pieces of data: the retention time (from GC), which is characteristic of the compound's volatility and interaction with the column, and the mass spectrum (from MS), which confirms its identity. EI at a standard 70 eV is chosen because it produces reproducible fragmentation patterns that are highly conserved and can be compared against spectral libraries.[13]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Setup: Program the GC with an appropriate temperature gradient. A typical method starts at a low temperature (~70°C), holds for 1-2 minutes, and then ramps up to a high temperature (~250°C) to ensure all components elute from the column.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated GC injection port, where it is rapidly vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column. Separation occurs based on the analyte's boiling point and affinity for the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of 70 eV electrons, which ejects an electron from the molecule to form the energetic molecular ion (M•+).

-

Fragmentation: The unstable molecular ion undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

-

Mass Analysis & Detection: All ions (the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio before they reach the detector.

Caption: Workflow for GC-MS analysis with Electron Ionization.

Spectral Interpretation: Assembling the Molecular Puzzle

The mass spectrum provides the molecular weight and structural fragments. High-resolution MS (HRMS) can further confirm the elemental composition of each ion to within a few parts per million, offering an unequivocal layer of validation.

Expected Ions in the Mass Spectrum of this compound

| m/z (Nominal) | Proposed Ion Structure | Fragmentation Pathway | Significance & Rationale |

|---|---|---|---|

| 155 | [C₇H₆FNO₂]•+ | Molecular Ion (M•+) | This peak confirms the molecular weight of the compound. Its presence is crucial for identification. |

| 124 | [C₆H₃FNO]⁺ | [M - •OCH₃]⁺ | Loss of a methoxy radical (•OCH₃, 31 Da) is a classic and often abundant fragmentation for methyl esters, forming a stable acylium ion. |

| 96 | [C₅H₃FN]⁺ | [M - •COOCH₃]⁺ | Cleavage of the entire ester group as a radical (•COOCH₃, 59 Da) leaves the charged 2-fluoropyridinyl cation. |

| 76 | [C₄H₂F]⁺ | Further fragmentation of the pyridine ring | Ring fragmentation pathways, such as the loss of HCN from larger fragments, are common for pyridine derivatives. |

Caption: Primary fragmentation pathways for this compound.

Self-Validating System: The MS data is self-validating when the observed molecular ion's m/z matches the calculated molecular weight. Furthermore, the observed fragment ions must correspond to logical losses from the parent structure. The prominent loss of 31 Da is a powerful diagnostic indicator for a methyl ester, while the presence of ions containing fluorine confirms the halogen's incorporation.

Conclusion

The structural characterization of this compound is achieved with high confidence through the synergistic application of IR spectroscopy and mass spectrometry. IR spectroscopy confirms the presence and connectivity of the core functional groups—the aromatic pyridine ring and the conjugated ester—while mass spectrometry provides the definitive molecular weight and a detailed fragmentation map that corroborates the proposed structure. Together, these orthogonal techniques form a robust, self-validating workflow essential for ensuring compound identity and purity in any research or development setting.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Aribo Biotechnology. CAS: 446-26-4 Name: this compound.[Link]

-

Lide, D. R. (Ed.). (1952). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry. [Link]

-

Kerim, F., & El Fotouh, F. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

-

Quimica Organica. IR Spectrum: Esters.[Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

University of Calgary. Infrared Spectroscopy Handout.[Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters.[Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns.[Link]

-

Kloskowski, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry. [Link]

-

Wikipedia. Fragmentation (mass spectrometry).[Link]

-

Brodbelt, J. Mass Spectrometry: Fragmentation. University of Texas at Austin. [Link]

-

ECampusOntario. Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Broekgaarden, M., et al. (1976). The mass spectral fragmentation pattern of 4,4'-bipyridyl. Journal of Heterocyclic Chemistry. [Link]

Sources

- 1. This compound | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 446-26-4|this compound|BLD Pharm [bldpharm.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Spectrum: Esters [quimicaorganica.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of Methyl 2-fluoronicotinate in common organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 2-fluoronicotinate in Common Organic Solvents

Authored by a Senior Application Scientist

For researchers, chemists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy.[1] This guide provides a detailed examination of this compound, a key building block in medicinal chemistry.[2][3][4] While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the foundational principles to predict its solubility behavior and the experimental protocol to determine it accurately.

Introduction to this compound: A Molecule of Interest

This compound (CAS: 446-26-4) is a pyridine derivative incorporating a fluorine atom and a methyl ester group.[5][6] Its molecular structure is fundamental to its chemical personality and, by extension, its solubility.

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.

-

Methyl Ester Group (-COOCH₃): This functional group adds polarity and potential for dipole-dipole interactions and is a hydrogen bond acceptor.

-

Fluorine Atom: As the most electronegative element, fluorine's presence significantly impacts the molecule's electronic properties.[2] It can increase lipophilicity and alter the basicity of the nearby pyridine nitrogen, which in turn affects solubility in acidic or basic media.[2][4]

The interplay of these features dictates how this compound will interact with various solvents, a critical consideration for its use in synthesis, purification, and formulation.[1]

Theoretical Framework: Predicting Solubility from First Principles

The timeless chemical maxim "like dissolves like" is our starting point.[7][8] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To apply this, we must first classify common organic solvents and then analyze the structure of this compound to predict its compatibility.

Classification of Common Organic Solvents

The choice of solvent is a critical decision in drug development, impacting not only solubility but also reaction efficiency, safety, and environmental footprint.[9][10] Solvents are typically categorized based on their polarity and their ability to donate hydrogen bonds (proticity).

| Solvent Class | Example Solvents | Key Properties | Expected Interaction with this compound |

| Polar Protic | Water, Methanol, Ethanol | High polarity; capable of hydrogen bond donation and acceptance. | Moderate to good solubility is expected due to potential hydrogen bonding with the pyridine nitrogen and ester oxygen. However, the overall organic character may limit high solubility in water. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High polarity; cannot donate hydrogen bonds but can accept them. | Good solubility is predicted. These solvents can engage in strong dipole-dipole interactions with the polar ester group and the pyridine ring. DMSO and DMF are often excellent solvents for a wide range of organic compounds.[8] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low polarity; dominated by van der Waals forces. | Limited solubility is expected. While the molecule has nonpolar regions (the aromatic ring), the polar ester and electronegative fluorine and nitrogen atoms will likely hinder dissolution in highly nonpolar media.[11] |

Structural Analysis and Solubility Prediction

Based on its structure, this compound possesses a moderate overall polarity. The polar ester group and the pyridine nitrogen are balanced by the nonpolar aromatic ring.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group of the solvent can act as a hydrogen bond donor to the pyridine nitrogen and the carbonyl oxygen of the ester. The solvent can also act as a hydrogen bond acceptor. This suggests favorable interactions.

-

In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents possess strong dipoles that can interact favorably with the polar C=O and C-F bonds in the solute. The lack of hydrogen bond donation from the solvent is not a major hindrance, as the solute is primarily a hydrogen bond acceptor.

-

In Nonpolar Solvents (e.g., Hexane): The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions, leading to poor solubility.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from theoretical prediction to empirical fact, a robust experimental method is required. The shake-flask method is a widely recognized and reliable "gold standard" for determining thermodynamic equilibrium solubility. This protocol ensures that the solution is truly saturated, providing an accurate measure of the compound's solubility in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (ensure purity is known)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of a Saturated Solution (The "Why"): The goal is to create a system where the dissolved solute is in equilibrium with an excess of undissolved solid. This ensures the solvent is holding the maximum possible amount of the compound at that temperature.

-

Step 1: Add an excess amount of this compound to a vial. "Excess" means adding enough solid so that some remains undissolved even after the equilibration period. A starting point could be 20-30 mg in 2-3 mL of the chosen solvent.

-

Step 2: Tightly cap the vials to prevent solvent evaporation, which would artificially increase the concentration.

-

Step 3: Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Agitation is crucial to facilitate the dissolution process and reach equilibrium faster. The time required to reach equilibrium can vary but is often between 24 and 72 hours.[12]

-

-

Sample Collection and Preparation (The "Why"): The key challenge is to separate the saturated solution (supernatant) from the undissolved solid without altering the concentration or temperature.

-

Step 4: After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Step 5: Carefully draw the supernatant into a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean, tared vial. Filtration removes any microscopic solid particles that could lead to an overestimation of solubility.

-

-

Analysis (The "Why"): An accurate analytical technique is needed to determine the concentration of the solute in the filtered saturated solution. HPLC is ideal for this purpose due to its sensitivity and specificity.

-

Step 6: Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

-

Step 7: Analyze the calibration standards and the filtered saturated sample by HPLC.

-

Step 8: Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms against the known concentrations of the standards.

-

Step 9: Use the peak area of the saturated sample and the calibration curve to determine its concentration. This concentration is the solubility of this compound in that solvent at the specified temperature.

-

Self-Validation and Trustworthiness

To ensure the reliability of the results, the following checks should be integrated:

-

Confirming Equilibrium: Take samples at different time points (e.g., 24h, 48h, 72h). If the measured solubility is consistent across the later time points, it indicates that equilibrium has been reached.

-

Visual Confirmation: There must be visible, undissolved solid in the vial at the end of the experiment. If all the solid dissolves, the solution was not saturated, and the experiment must be repeated with more solute.

-

Analytical Validation: The HPLC method should be validated for linearity, accuracy, and precision using the prepared standards.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Conclusion

While a definitive, published dataset on the solubility of this compound is elusive, a strong predictive framework can be built upon fundamental chemical principles. Its structure suggests favorable solubility in polar aprotic and polar protic solvents. For drug development professionals requiring precise data, this guide provides the authoritative and self-validating experimental protocol necessary to generate reliable solubility values. This empirical data is indispensable for informed decisions in process chemistry, crystallization, and formulation design.[13]

References

- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.

- Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16, 4546-4551.

- Read Chemistry. (2018). Solubility of Organic Compounds.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Technobis Crystallization Systems. (2021). Solvent selection for process development.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Gerven, T. V. & Stankiewicz, A. (n.d.). Solvent selection for pharmaceuticals. ResearchGate.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C7H6FNO2).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CymitQuimica. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.

- PubMed. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.

- Chemenu Inc. (n.d.). The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H6FNO2 | CID 242724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. readchemistry.com [readchemistry.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. saltise.ca [saltise.ca]

- 12. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Fluorinated Building Block: A Technical Guide to Methyl 2-fluoronicotinate

Foreword: The Strategic Value of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have established fluorinated compounds as indispensable tools for the modern chemist. Among the vast arsenal of fluorinated building blocks, Methyl 2-fluoronicotinate has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth exploration of its discovery, synthesis, and critical applications, offering a technical resource for researchers, scientists, and professionals in drug development.

I. Historical Context: The Rise of Fluorinated Pyridines

The history of this compound is intrinsically linked to the broader development of fluorinated pyridine chemistry. While a singular, seminal "discovery" paper for this specific ester is not readily identifiable in the annals of chemical literature, its emergence can be understood as a logical progression in the expanding field of organofluorine chemistry throughout the mid-20th century.

Early efforts in the 1940s and 1950s focused on the synthesis of simple fluoropyridines, often through challenging and low-yielding methods. The primary impetus for this research was the desire to create novel bioactive molecules, leveraging the unique electronic properties of the fluorine substituent. The strong electron-withdrawing nature of fluorine significantly modulates the electron density of the pyridine ring, influencing its reactivity and interaction with biological targets. As synthetic methodologies for introducing fluorine into aromatic systems became more sophisticated, so too did the complexity of the fluorinated pyridine derivatives being synthesized. The development of reagents and techniques for selective fluorination paved the way for the creation of a diverse array of functionalized fluoropyridines, including the nicotinic acid derivatives that are precursors to this compound.

II. Physicochemical Properties and Spectroscopic Profile

This compound is typically a liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | PubChem[2] |

| Molecular Weight | 155.13 g/mol | PubChem[2] |

| Appearance | Liquid | CymitQuimica[1] |

| Purity | >98% | CymitQuimica[1] |

| Exact Mass | 155.03825660 Da | PubChem[2] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[2] |

Spectroscopic Data Interpretation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the presence of the fluorine atom. The ¹³C NMR spectrum would display characteristic shifts for the carbonyl carbon of the ester, the carbon atom bonded to fluorine, and the other aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key absorptions would include a strong C=O stretching vibration for the ester group, typically in the range of 1720-1740 cm⁻¹, and C-F stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.[3][4][5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of this compound.[6] Predicted collision cross-section values for various adducts can aid in its identification in complex mixtures.[7]

III. Synthesis Methodologies: A Practical Guide

While a definitive "first" synthesis of this compound is not documented, its preparation can be logically deduced from established methods for synthesizing analogous fluorinated aromatic esters. The most plausible and widely applicable synthetic strategies involve either the direct fluorination of a suitable precursor or the esterification of 2-fluoronicotinic acid.

Method 1: Halogen Exchange (Halex) Reaction followed by Esterification

This is a robust and commonly employed method for the synthesis of fluoroaromatics. It involves the nucleophilic substitution of a chloro or bromo substituent with fluoride, followed by esterification.

Caption: Halogen Exchange and Esterification Workflow.

Step-by-Step Protocol:

-

Esterification of 2-Chloronicotinic Acid:

-

To a solution of 2-chloronicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product, Methyl 2-chloronicotinate, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation if necessary.

-

-

Fluorination of Methyl 2-chloronicotinate:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-chloronicotinate, an excess of potassium fluoride (spray-dried), and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Heat the mixture to a high temperature (typically 150-200 °C) and maintain for several hours. The progress of the reaction can be monitored by GC-MS.

-

After completion, cool the reaction mixture and pour it into a large volume of water.

-

Extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Method 2: Direct Esterification of 2-Fluoronicotinic Acid

This method is more direct if 2-fluoronicotinic acid is readily available.

Caption: Direct Esterification Workflow.

Step-by-Step Protocol:

-

Fischer Esterification:

-

Suspend 2-fluoronicotinic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a base (e.g., aqueous sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

-

Purify by distillation or chromatography as needed.

-

-

Using Thionyl Chloride:

-

To a solution of 2-fluoronicotinic acid in methanol at 0 °C, add thionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours.

-

Monitor the reaction for completion.

-

Cool the mixture and carefully remove the excess methanol and thionyl chloride under reduced pressure.

-